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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of dimethylarsinate
(DMA), commonly known as cacodylate buffer, in biological experiments. This document covers

its chemical properties, advantages, limitations, and detailed protocols for its preparation and

use, with a primary focus on its application in electron microscopy.

Introduction to Dimethylarsinate (Cacodylate) Buffer
Sodium cacodylate, the sodium salt of dimethylarsinic acid, is a widely used buffering agent in

biological research, particularly for the preparation of samples for electron microscopy.[1] Its

popularity stems from its excellent buffering capacity within a physiologically relevant pH range

and its chemical stability.[2]

A primary advantage of cacodylate buffer is its compatibility with aldehyde fixatives, such as

glutaraldehyde, as it does not contain primary amines that can react with these fixatives and

compromise buffering capacity.[1][3] Furthermore, it does not precipitate in the presence of

divalent cations like calcium (Ca²⁺), a common issue with phosphate buffers.[1][4] This property

is crucial for preserving the ultrastructure of cells and tissues where calcium concentrations are

significant.[1]
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However, the presence of arsenic in cacodylate renders it toxic and carcinogenic, necessitating

stringent safety precautions during handling and disposal.[4]

Key Properties and Comparison with Other Buffers
The choice of buffer can significantly impact experimental outcomes.[1] The following table

summarizes the key properties of sodium cacodylate buffer and compares it with other

common biological buffers.

Property
Sodium Cacodylate
Buffer

Phosphate Buffer Tris Buffer

Effective pH Range 5.0–7.4[1] 5.8–8.0[1] 7.0–9.0

pKa (at 25°C) 6.27[1][3] 7.20[1] 8.06[3]

Interaction with

Divalent Cations (e.g.,

Ca²⁺)

Does not precipitate[1]

[4]
Forms precipitates[1]

Generally does not

precipitate

Reactivity with

Aldehyde Fixatives
Does not react[1][3] Can react over time[1]

Reacts with

aldehydes[3]

Toxicity

Toxic and

carcinogenic (contains

arsenic)[4]

Non-toxic[4][5] Generally low toxicity

Support for Microbial

Growth

Does not support

microbial growth[1]

Can support microbial

growth[1]

Can support microbial

growth

Cost More expensive[1][4] Low cost[1] Varies

Primary Applications
The unique properties of cacodylate buffer make it particularly suitable for specific applications:

Electron Microscopy (EM): This is the primary application of cacodylate buffer.[1] Its non-

reactivity with aldehyde fixatives and lack of precipitation with divalent cations ensure

excellent preservation of cellular ultrastructure for both transmission electron microscopy

(TEM) and scanning electron microscopy (SEM).[1][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.scienceservices.eu/media/TechNotes/KN_ProvidSolut_Buffers_for_EM.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://microscopyberkeley.net/buffers-and-buffer-tables/
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://microscopyberkeley.net/buffers-and-buffer-tables/
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.scienceservices.eu/media/TechNotes/KN_ProvidSolut_Buffers_for_EM.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://microscopyberkeley.net/buffers-and-buffer-tables/
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://microscopyberkeley.net/buffers-and-buffer-tables/
https://www.scienceservices.eu/media/TechNotes/KN_ProvidSolut_Buffers_for_EM.pdf
https://www.scienceservices.eu/media/TechNotes/KN_ProvidSolut_Buffers_for_EM.pdf
https://www.emsdiasum.com/docs/technical/providing_solutions/KN_ProvidSolut_Buffers.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.scienceservices.eu/media/TechNotes/KN_ProvidSolut_Buffers_for_EM.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Cacodylate_vs_Phosphate_Buffer_A_Comparative_Guide_for_Researchers.pdf
https://www.researchgate.net/post/Is_cacodylate_buffer_necessary_in_SEM_protocol_or_I_can_remove_it
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Histochemical Staining: It is used as a vehicle for fixatives and other reagents in

histochemical procedures where the presence of phosphate could interfere with the staining

reaction.[7]

DNA and RNA Research: Cacodylate buffer is chemically stable and non-reactive, making it

suitable for use in reactions for the chemical sequencing of DNA and RNA.[2]

Experimental Protocols
Safety Precaution: Cacodylate-containing compounds are toxic and carcinogenic. All handling

should be performed in a well-ventilated area or a chemical fume hood, wearing appropriate

personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All

waste must be disposed of as hazardous waste according to institutional and governmental

regulations.

Preparation of 0.2 M Sodium Cacodylate Buffer Stock
Solution (pH 7.4)
This protocol outlines the preparation of a common stock solution that can be diluted to the

desired working concentration.

Materials:

Sodium Cacodylate Trihydrate ((CH₃)₂AsO₂Na·3H₂O; MW: 214.03 g/mol )

Distilled or deionized water

1 M Hydrochloric acid (HCl)

pH meter

Procedure:

Dissolve 42.8 g of sodium cacodylate trihydrate in approximately 800 mL of distilled water.

Stir the solution until the sodium cacodylate is completely dissolved.

Calibrate the pH meter.
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Adjust the pH of the solution to 7.4 by slowly adding 1 M HCl.

Bring the final volume of the solution to 1000 mL with distilled water.

Store the stock solution at 4°C.

Preparation of 0.1 M Sodium Cacodylate Working
Solution (pH 7.4)
Procedure:

Take 50 mL of the 0.2 M sodium cacodylate buffer stock solution.

Add 50 mL of distilled water.

Verify the pH and adjust if necessary.

Preparation of a Glutaraldehyde/Paraformaldehyde
Fixative in 0.1 M Cacodylate Buffer
This protocol is adapted for the fixation of animal cells or tissues for electron microscopy.

Materials:

Paraformaldehyde powder

Glutaraldehyde (EM grade), 25% or 50% solution

0.2 M Sodium Cacodylate Buffer, pH 7.4

1 M Sodium hydroxide (NaOH) solution

Distilled water

Procedure (to prepare 100 mL of fixative):

In a fume hood, gently heat 50 mL of distilled water to 60°C.
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Slowly add 2 g of paraformaldehyde powder while stirring. The solution will be cloudy.

Add 1-2 drops of 1 M NaOH to clear the solution.

Allow the solution to cool to room temperature.

Add 10 mL of a 25% glutaraldehyde solution (or 5 mL of a 50% solution).

Add 50 mL of 0.2 M sodium cacodylate buffer (pH 7.4).

Check the final pH and adjust to 7.2-7.4 if necessary. This results in a fixative with 2%

paraformaldehyde and 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer.

Visualizations
Decision-Making Workflow for Buffer Selection
The following diagram illustrates a simplified decision-making process for selecting a buffer for

biological experiments, highlighting key considerations that might lead to the choice of

cacodylate buffer.
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Warning: Cacodylate is toxic.
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of properly.
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Caption: A workflow for selecting a suitable biological buffer.
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General Workflow for TEM Sample Preparation Using
Cacodylate Buffer
This diagram outlines the key steps in preparing a biological sample for Transmission Electron

Microscopy (TEM) where cacodylate buffer is typically employed.
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Caption: A typical workflow for TEM sample preparation.
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Perls' Prussian Blue Reaction for Ferric Iron Detection
While not a direct function of the buffer, histochemical reactions like the Perls' Prussian blue

stain are often performed on tissues prepared with cacodylate buffer. The buffer's role is to

maintain pH and osmolarity during the initial fixation steps without interfering with subsequent

reactions.

Tissue Section

Ferric Iron (Fe³⁺)
in Hemosiderin

Ferric Ferrocyanide
(Prussian Blue)

Reacts with

Potassium
Ferrocyanide

Hydrochloric
Acid (HCl)

Releases Fe³⁺
from protein

Click to download full resolution via product page

Caption: The chemical reaction in Perls' Prussian blue staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Using
Dimethylarsinate (Cacodylate) Buffer in Biological Experiments]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1200466#using-
dimethylarsinate-as-a-buffer-in-biological-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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